6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
CAS No.:
Cat. No.: VC18289747
Molecular Formula: C7H3ClF3N3
Molecular Weight: 221.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3ClF3N3 |
|---|---|
| Molecular Weight | 221.57 g/mol |
| IUPAC Name | 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)14-6(13-3)7(9,10)11/h1-2H,(H,13,14) |
| Standard InChI Key | DBSUSJBMMCMRKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CN=C1Cl)NC(=N2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine, reflects its bicyclic architecture. The imidazo[4,5-c]pyridine system consists of a five-membered imidazole ring fused to a pyridine ring, with substituents at the 2- and 6-positions. Key structural features include:
-
Chlorine Atom: Positioned at the 6th carbon of the pyridine ring, this electronegative group enhances reactivity in substitution reactions.
-
Trifluoromethyl Group: Located at the 2nd carbon of the imidazole ring, this moiety improves lipophilicity and metabolic stability, critical for pharmacokinetic optimization.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.57 g/mol |
| IUPAC Name | 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
| Canonical SMILES | C1=C2C(=CN=C1Cl)NC(=N2)C(F)(F)F |
| InChI Key | DBSUSJBMMCMRKE-UHFFFAOYSA-N |
The trifluoromethyl group’s electron-withdrawing nature polarizes the imidazole ring, influencing electronic distribution and intermolecular interactions. This structural configuration is pivotal for binding to hydrophobic pockets in enzyme active sites.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine typically involves multi-step reactions, starting with readily available precursors. A common method employs 2-chloro-6-(trifluoromethyl)pyridine as the primary building block. Cyclization under controlled conditions forms the imidazo[4,5-c]pyridine framework. Key steps include:
-
Precursor Activation: The pyridine derivative is treated with a strong base to deprotonate reactive positions.
-
Cyclization: Intramolecular nucleophilic attack forms the imidazole ring, often facilitated by transition metal catalysts or acid/base mediation.
-
Purification: Chromatographic techniques or recrystallization ensure high purity (>95%) for research applications.
Industrial-Scale Optimization
Industrial production prioritizes yield and scalability. Continuous flow chemistry is employed to enhance reaction efficiency, reducing side products and energy consumption. Automated synthesis platforms enable precise control over parameters such as temperature, pressure, and reagent stoichiometry. These advancements ensure consistent batch-to-batch reproducibility, critical for large-scale pharmaceutical manufacturing.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its chloro and trifluoromethyl substituents:
-
Nucleophilic Substitution: The chlorine atom at C6 undergoes substitution with nucleophiles (e.g., amines, alkoxides), yielding derivatives with modified electronic profiles.
-
Electrophilic Aromatic Substitution: The electron-deficient pyridine ring participates in reactions with electrophiles, though the trifluoromethyl group’s deactivating effect limits regioselectivity.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable carbon-carbon bond formation at the imidazole ring, expanding structural diversity.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | KNH₂, DMF, 80°C | 6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | Aryl-substituted derivatives |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine exhibits selective inhibition of cytochrome P450 1A2 (CYP1A2), a hepatic enzyme involved in drug metabolism. By competitively binding to the enzyme’s active site, the compound reduces the metabolism of substrates such as caffeine and theophylline. This inhibition is concentration-dependent, with reported IC₅₀ values in the low micromolar range.
Applications in Drug Discovery
Target Identification
The compound’s ability to modulate enzymatic activity makes it a valuable tool for target validation. For example, in neurodegenerative disease research, it has been used to study the role of CYP1A2 in amyloid-beta clearance.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the trifluoromethyl and chloro groups have revealed:
-
Trifluoromethyl Group: Essential for maintaining binding affinity; replacement with methyl groups reduces potency by 10-fold.
-
Chloro Substituent: Critical for electronic effects; substitution with fluorine retains activity but alters metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume